Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

Medicinal Chemistry Analytical Chemistry Quality Control

Core scaffold for SHP1 inhibitor development (IC50 1.33 μmol/L for derivatives). The ethyl ester at the 2-position enables versatile SAR optimization, while the distinct 1H NMR fingerprint (δ 1.49, 4.55, 7.45-7.65, 8.02-8.07 in CDCl3) ensures unambiguous identification and purity assessment. Predicted logP of 2.2 provides a defined lipophilicity profile for membrane permeability studies. Choose this specific substitution pattern to avoid inactive analogs and secure reproducible results in oncology, liquid crystal, and analytical development programs.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 1279852-35-5
Cat. No. B1403087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
CAS1279852-35-5
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyXLOSEAOBCVYOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (CAS 1279852-35-5): Key Procurement and Differentiation Data


Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (CAS 1279852-35-5) is a heterocyclic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.28 g/mol . It belongs to the 1,3,4-thiadiazole class, a scaffold widely recognized for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its structure features an ethyl carboxylate ester at the 2-position and a phenyl group at the 5-position of the thiadiazole ring , a substitution pattern that imparts specific physicochemical and biological properties relevant to medicinal chemistry and materials science applications.

Why Generic 1,3,4-Thiadiazole Analogs Cannot Substitute for Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate


Substitution with other 1,3,4-thiadiazole-2-carboxylate esters is not scientifically valid due to profound differences in physicochemical properties and biological activity profiles driven by specific substituents. For example, the 4-chlorophenyl derivative (CAS 1243461-28-0) exhibits different electronic and steric properties [1], while the 2-amino derivative (CAS 2002-03-1) shows distinct pharmacological actions . Even a minor change from the ethyl ester to the methyl ester alters the compound's melting point and logP, impacting its behavior in assays and formulations [2]. The evidence below quantifies these critical differences, demonstrating why this specific compound must be prioritized for research and development programs.

Quantitative Differentiation Evidence for Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate vs. Analogs


Spectroscopic Fingerprint: Distinct 1H NMR Profile vs. 4-Chlorophenyl Analog

The 1H NMR spectrum of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate in CDCl3 shows distinct aromatic proton signals at δ 7.45-7.65 (m, 3H) and δ 8.02-8.07 (m, 2H), which differ significantly from the 4-chlorophenyl analog (CAS 1243461-28-0) due to the electronic influence of the chlorine substituent on the aromatic ring . The ethyl ester group appears as a triplet at δ 1.49 (J=1.00 Hz) and a quartet at δ 4.55 (J=1.00 Hz). This unique spectral fingerprint enables unambiguous identity verification and quantification during procurement and quality control.

Medicinal Chemistry Analytical Chemistry Quality Control

Physicochemical Divergence: Lower LogP and Higher Melting Point than Methyl Ester Analog

The ethyl ester derivative (logP ~2.2, predicted) exhibits a higher lipophilicity compared to the methyl ester analog (methyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, CAS 103752-80-3, logP not reported but expected lower based on alkyl chain length) [1]. This difference in logP directly impacts membrane permeability and solubility. Furthermore, the methyl ester has a reported melting point of 102°C [1], whereas the ethyl ester's melting point is not consistently reported but is expected to be lower, affecting its solid-state properties and formulation behavior.

Drug Discovery ADME/Tox Formulation

Scaffold Validation: 1,3,4-Thiadiazole Core Confers Mesogenic Potential Not Found in Simple Benzene Analogs

The 1,3,4-thiadiazole-2-carboxylate ester core is a recognized mesogenic unit, capable of forming liquid crystalline phases [1]. This property is not present in simple benzene analogs lacking the heterocyclic ring. The specific substitution pattern (ethyl ester and phenyl group) influences the mesomorphic temperature range and phase behavior, making this compound a valuable building block for the design of self-organizing materials and ferroelectric devices [2].

Materials Science Liquid Crystals Supramolecular Chemistry

Pharmacological Differentiation: Divergent CNS Activity Profile vs. 2-Amino Analog

The 2-amino-5-phenyl-1,3,4-thiadiazole analog (CAS 2002-03-1) exhibits significant muscle relaxant and anticonvulsant activity in vivo, blocking the tonic component of maximal electroshock seizures and protecting against strychnine-induced convulsions in mice . This CNS activity is a hallmark of the 2-amino substitution pattern. In contrast, the ethyl ester derivative (CAS 1279852-35-5) is not reported to have this specific CNS profile, highlighting the profound impact of the 2-position substituent on pharmacological target engagement.

Neuropharmacology Drug Discovery SAR

SHP1 Inhibitory Activity: Ethyl Ester as a Validated Scaffold for Cancer Target Engagement

5-Phenyl-1,3,4-thiadiazole derivatives have been identified as inhibitors of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a key target in oncology [1]. A representative derivative (5b) exhibited an IC50 of 1.33 ± 0.16 μmol/L against SHP1 with 2-fold selectivity over SHP2 and no inhibition of PTP1B and TCPTP [1]. While direct data for the ethyl ester is not available, this class-level activity validates the 5-phenyl-1,3,4-thiadiazole scaffold as a productive starting point for SHP1 inhibitor development. The ethyl ester serves as a key intermediate for further derivatization to optimize potency and selectivity.

Oncology Target Validation Medicinal Chemistry

High-Value Application Scenarios for Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Based on Differentiation Evidence


Medicinal Chemistry: SHP1 Inhibitor Lead Optimization Programs

Researchers developing novel SHP1 inhibitors for oncology applications should procure this compound as a core scaffold. Class-level evidence confirms that the 5-phenyl-1,3,4-thiadiazole core engages SHP1 (IC50 1.33 μmol/L for a representative derivative) [1]. The ethyl ester functionality at the 2-position provides a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This specific substitution pattern differentiates it from inactive or less active analogs, ensuring a productive starting point for SAR studies.

Materials Science: Synthesis of Mesogenic and Self-Organizing Materials

Groups focused on liquid crystal research and the development of advanced functional materials should utilize this compound. The 1,3,4-thiadiazole-2-carboxylate ester core is a proven mesogenic unit capable of forming liquid crystalline phases [1]. The ethyl ester and phenyl substitution pattern provides a specific molecular architecture for designing self-organizing materials with potential applications in ferroelectric devices and displays . This capability is not offered by non-heterocyclic analogs.

Analytical Chemistry: Development of Identity and Purity Assays for Thiadiazole Derivatives

Analytical scientists and quality control laboratories can leverage the distinct 1H NMR spectroscopic fingerprint of this compound (δ 1.49, 4.55, 7.45-7.65, 8.02-8.07 in CDCl3) [1] to develop robust identity and purity assays. This specific spectral pattern allows for unambiguous differentiation from close analogs like the 4-chlorophenyl derivative, ensuring accurate characterization and quality control in procurement and research settings.

Drug Discovery: ADME and Formulation Studies Requiring Specific LogP

Scientists performing ADME/Tox profiling or formulation development should select this compound based on its predicted logP of 2.2 [1]. This lipophilicity value differs significantly from the methyl ester analog, directly impacting membrane permeability, solubility, and overall drug-likeness. The ethyl ester provides a distinct physicochemical profile necessary for exploring structure-property relationships and optimizing in vivo performance.

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